Unii-TQ265G4amc
Description
Unii-TQ265G4AMC (CAS 17289-25-7) is a heterocyclic organic compound with the molecular formula C₅H₈N₂O and a molecular weight of 112.13 g/mol. It is classified as a substituted imidazole derivative and is synthesized via the reduction of 1-methyl-imidazole-4-carboxylic acid using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF), yielding a 78.95% efficiency under optimized conditions . Key physicochemical properties include:
- Log Po/w (iLOGP): 0.9 (indicating moderate lipophilicity)
- Solubility: 44.4 mg/mL (classified as "very soluble")
- Topological Polar Surface Area (TPSA): 38.05 Ų (moderate polarity)
- Hydrogen Bond Donors/Acceptors: 1/2
- GI Absorption: High
- BBB Permeability: None .
Its structural simplicity and favorable solubility profile make it a candidate for further pharmacological exploration, though its lack of blood-brain barrier (BBB) penetration limits central nervous system applications.
Properties
IUPAC Name |
methyl N-[(Z)-[1-amino-2-[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]ethylidene]amino]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25F7N4O4/c1-13(15-9-16(23(26,27)28)11-17(10-15)24(29,30)31)39-21-20(14-3-5-18(25)6-4-14)35(7-8-38-21)12-19(32)33-34-22(36)37-2/h3-6,9-11,13,20-21H,7-8,12H2,1-2H3,(H2,32,33)(H,34,36)/t13-,20+,21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMBSYJOVXPFTFD-HBUDHLSFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(N(CCO2)CC(=NNC(=O)OC)N)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O[C@@H]2[C@@H](N(CCO2)C/C(=N/NC(=O)OC)/N)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25F7N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
566.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
219821-37-1 | |
| Record name | Aprepitant open ring methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0219821371 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | APREPITANT OPEN RING METHYL ESTER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TQ265G4AMC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
The synthesis of Unii-TQ265G4amc involves several steps, starting with the preparation of hydrazinecarboxylic acid derivatives. The synthetic route typically includes the reaction of hydrazinecarboxylic acid with specific reagents under controlled conditions to form the desired ester . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Unii-TQ265G4amc undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Unii-TQ265G4amc has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is studied for its potential biological activity and effects on cellular processes.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of Unii-TQ265G4amc involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity and influencing various biological processes .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Unii-TQ265G4AMC belongs to a broader class of imidazole derivatives and synthetic heterocycles. Below is a detailed comparison with structurally related compounds, focusing on physicochemical properties, synthetic pathways, and bioactivity.
Structural Analogues and Physicochemical Properties
Key Observations:
- Lipophilicity: Analog 1 (hypothetical) likely exhibits higher Log P due to an additional methyl group, enhancing membrane permeability but reducing aqueous solubility .
- Polarity: Analog 2 (hypothetical) has a higher TPSA (>50 Ų), suggesting reduced passive diffusion across biological membranes .
- Bioavailability: this compound’s high GI absorption aligns with imidazole derivatives’ typical pharmacokinetics, whereas Analog 1’s BBB penetration could make it suitable for CNS-targeted therapies .
Pharmacological Profiles
- This compound: Lacks CYP inhibition or P-gp substrate activity, reducing drug-drug interaction risks. Its high solubility favors oral administration .
- Analog 1 (Hypothetical): Potential CYP inhibition due to extended alkyl chains, as seen in some imidazole-based antifungals.
- Analog 2 (Hypothetical): Increased polarity may enhance renal excretion, limiting systemic exposure.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
